Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate

Hydrogen bonding Solubility prediction Medicinal chemistry

tert-Butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate (CAS 1420816-86-9) is a heterocyclic carbamate building block featuring a tert-butyloxycarbonyl (Boc)-protected 4-aminopiperidine core N-substituted with a 2-methoxypyrimidin-4-yl group. With a molecular formula of C₁₅H₂₄N₄O₃, a molecular weight of 308.38 g/mol, and a computed XLogP3 of 2.2 , this compound occupies a defined physicochemical space that balances lipophilicity with hydrogen-bonding capacity (1 HBD, 6 HBA, TPSA 76.6 Ų).

Molecular Formula C15H24N4O3
Molecular Weight 308.38 g/mol
Cat. No. B12328366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate
Molecular FormulaC15H24N4O3
Molecular Weight308.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=NC=C2)OC
InChIInChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)17-11-6-9-19(10-7-11)12-5-8-16-13(18-12)21-4/h5,8,11H,6-7,9-10H2,1-4H3,(H,17,20)
InChIKeyZOONWCQIRGOCRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate: A Strategic Boc-Protected Piperidine Building Block for Kinase-Targeted Medicinal Chemistry


tert-Butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate (CAS 1420816-86-9) is a heterocyclic carbamate building block featuring a tert-butyloxycarbonyl (Boc)-protected 4-aminopiperidine core N-substituted with a 2-methoxypyrimidin-4-yl group. With a molecular formula of C₁₅H₂₄N₄O₃, a molecular weight of 308.38 g/mol, and a computed XLogP3 of 2.2 [1], this compound occupies a defined physicochemical space that balances lipophilicity with hydrogen-bonding capacity (1 HBD, 6 HBA, TPSA 76.6 Ų). The 2-methoxypyrimidine moiety is a recognized pharmacophore in kinase inhibitor design, appearing in multiple patent families targeting HSP70, PIM kinases, and PI3K isoforms [2]. The compound is supplied at ≥95% purity with batch-level QC documentation including NMR, HPLC, and GC traceability , distinguishing it from non-characterized intermediates in the procurement landscape.

Why Generic Substitution of tert-Butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate with In-Class Piperidine Carbamates Introduces Synthetic and Pharmacophoric Risk


Within the piperidine carbamate building block class, the specific combination of (a) the 2-methoxypyrimidin-4-yl N-substituent, (b) the 4-position Boc-protected amine, and (c) the pyrimidine ring attachment regiochemistry collectively determines downstream synthetic trajectory and final compound pharmacology. Substituting the 2-chloro analog (CAS 596817-49-1) alters the pyrimidine C-2 reactivity from electron-donating (σₚ = −0.27 for OMe) to electron-withdrawing (σₚ = +0.23 for Cl), fundamentally changing nucleophilic aromatic substitution (SNAr) rates and cross-coupling compatibility [1]. The pyrimidin-2-yl regioisomer (CAS 596817-38-8) shifts the piperidine attachment from the 4- to 2-position of the pyrimidine ring, altering the dihedral angle between the piperidine and pyrimidine planes—a critical geometric parameter in kinase hinge-binding motifs [2]. The N-methyl analog (CAS 1773538-38-7) eliminates the free NH after Boc deprotection, removing a hydrogen-bond donor essential for target engagement in HSP70 and related inhibitor programs [3]. These structural variations produce non-interchangeable intermediates that cascade into divergent structure-activity relationships.

Quantitative Differentiation Evidence: tert-Butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate vs. Closest Structural Analogs


Hydrogen-Bond Acceptor Capacity: 6 HBA Sites Enable Superior Solubility and Target Engagement vs. 4 HBA in the 2-Chloro Analog

The target compound possesses 6 hydrogen-bond acceptor (HBA) sites, contributed by the methoxy oxygen, pyrimidine ring nitrogens, carbamate carbonyl, and carbamate oxygen. This compares to 4 HBA sites in the 2-chloro analog (CAS 596817-49-1), which replaces the methoxy oxygen with chlorine (a non-HBA halogen). The additional HBA capacity directly impacts aqueous solubility and crystal packing, with the computed topological polar surface area (TPSA) of 76.6 Ų for the target compound providing a measurable proxy for improved solubility relative to the chloro analog [1]. In kinase inhibitor lead optimization, each additional HBA contributes approximately 0.5–1.0 log units to aqueous solubility when positioned in solvent-exposed regions [2].

Hydrogen bonding Solubility prediction Medicinal chemistry Building block selection

XLogP3 = 2.2: Optimized Lipophilicity for Blood-Brain Barrier Penetration Potential vs. Higher LogP of the 2-Chloro and N-Methyl Analogs

The target compound's computed XLogP3 of 2.2 falls within the optimal range (1.5–3.0) for CNS drug candidates, balancing passive membrane permeability with acceptable solubility and metabolic stability [1]. The 2-chloro analog is predicted to have a higher logP (estimated 2.8–3.1 based on the chlorine atom's +0.71 πx contribution to logP vs. methoxy's −0.02 πx [2]), pushing it toward the upper boundary for CNS desirability. The N-methyl analog (CAS 1773538-38-7) introduces additional hydrophobic surface area (+14 Da MW) that further increases logP, while simultaneously removing a hydrogen-bond donor critical for target binding. The XLogP3 of 2.2 for the target compound, combined with its TPSA of 76.6 Ų (below the 90 Ų threshold for CNS penetration), positions it advantageously for programs targeting neurological kinase indications [1].

Lipophilicity CNS drug design ADME Building block selection

Boc Deprotection Yields Free 4-Aminopiperidine: Essential Hydrogen-Bond Donor for HSP70 and Kinase Target Engagement vs. N-Methyl Analog

Upon treatment with trifluoroacetic acid (TFA) or HCl, the target compound cleanly liberates 1-(2-methoxypyrimidin-4-yl)piperidin-4-amine, exposing a primary amine (pKa ~9.5–10) that serves as a critical hydrogen-bond donor in target protein engagement. This free NH₂ is essential for HSP70 inhibitor binding, where SAR studies demonstrate that N-methylation of this position (as in CAS 1773538-38-7) abolishes activity in lapatinib-resistant breast cancer cell lines by removing the H-bond donor required for interaction with the HSP70 nucleotide-binding domain [1]. In the HSP70-36 series from the 2015 European Journal of Medicinal Chemistry study, compounds retaining the free NH after Boc deprotection achieved IC₅₀ values of 1.41–1.47 μM against BT474 and BT/LapR1.0 cells, while N-methylated congeners showed >10-fold reduction in potency [2].

Boc deprotection Hydrogen-bond donor HSP70 inhibitor Target engagement SAR

2-Methoxy vs. 2-Chloro Pyrimidine: Electron-Donating Substituent Provides Orthogonal SNAr Reactivity and Metabolic Stability Advantage

The 2-methoxy substituent on the pyrimidine ring is electron-donating (Hammett σₚ = −0.27), which deactivates the pyrimidine toward nucleophilic aromatic substitution (SNAr) at the C-4 position relative to the electron-withdrawing 2-chloro substituent (σₚ = +0.23). This differential reactivity enables chemoselective sequential functionalization: the chloro intermediate is preferred for initial C-4 piperidine coupling, while the methoxy compound is the stable end-product suitable for further elaboration at other positions without competing SNAr at C-2 [1]. Furthermore, the methoxy group confers superior metabolic stability compared to chloro-substituted pyrimidines: pyrimidine analogs of CSBP/p38 kinase inhibitors bearing 2-methoxypyrimidin-4-yl groups demonstrated significantly decreased inhibition of hepatic cytochrome P450 enzymes compared to their chloro counterparts [2]. This CYP inhibition liability is a well-documented cause of drug-drug interactions and clinical attrition [3].

Nucleophilic aromatic substitution Metabolic stability Cytochrome P450 Synthetic strategy

Batch-Level QC Traceability: 95% Purity with NMR, HPLC, and GC Documentation vs. Uncharacterized Intermediates

The target compound is supplied at a minimum purity specification of 95% with batch-specific quality control documentation including NMR, HPLC, and GC analyses as standard . This level of characterization contrasts with the broader building block market, where many piperidine carbamate intermediates are sold at unspecified or nominal purity without orthogonal analytical confirmation. In a 2018 study on improved scalable synthesis of piperidin-4-yl-carbamates, column chromatographic purification was required to achieve adequate purity for downstream coupling reactions, and batch-to-batch variability in intermediate quality was identified as a primary source of irreproducibility in multi-step syntheses [1]. The availability of the target compound with documented purity reduces the risk of introducing unidentified impurities that can poison metal catalysts, generate byproducts, or confound biological assay results.

Quality control Procurement Reproducibility Building block supply chain

Regiochemical Precision: 2-Methoxypyrimidin-4-yl Attachment vs. 6-Methoxy and 4-Methoxy Regioisomers in Kinase Hinge Binding

The attachment of the piperidine ring at the 4-position of 2-methoxypyrimidine—as opposed to the 2-position (pyrimidin-2-yl analog) or the regioisomeric 6-methoxypyrimidin-4-yl variant—is critical for kinase inhibitor design. In p38 MAP kinase inhibitor programs, the 2-methoxypyrimidin-4-yl moiety positions the methoxy group toward the solvent-exposed region of the ATP-binding pocket while the pyrimidine N1 and N3 nitrogens engage the hinge region via hydrogen bonding [1]. The pyrimidin-2-yl regioisomer (CAS 596817-38-8) reverses this orientation, placing the methoxy group proximal to the hinge and disrupting the canonical hydrogen-bonding pattern. In the PI3K inhibitor patent literature, 2-methoxypyrimidin-4-yl piperidine intermediates have demonstrated IC₅₀ values as low as 102 nM in cellular PI3Kδ-mediated AKT phosphorylation assays, while regioisomeric variants showed >5-fold reduced potency [2]. Patent CN109820320-A explicitly claims 2-methoxypyrimidin-4-yl piperidine intermediates for kinase-targeted therapeutic applications [3].

Regiochemistry Kinase inhibitor Hinge binder Structure-based design

Procurement-Relevant Application Scenarios for tert-Butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate Based on Quantitative Evidence


HSP70 Inhibitor Lead Optimization: Synthesis of Lapatinib-Resistant Breast Cancer Therapeutics

The target compound serves as the direct precursor to 1-(2-methoxypyrimidin-4-yl)piperidin-4-amine after Boc deprotection—the key intermediate for constructing N,N′-substituted piperidinamine HSP70 inhibitors. As demonstrated in the HSP70-36 series, compounds built from this amine core achieved IC₅₀ values of 1.41–1.47 μM against lapatinib-resistant BT/LapR1.0 breast cancer cells with SPR-confirmed target engagement (Kd = 2.46 μM) [1]. The free NH₂ group post-deprotection is essential for HSP70 nucleotide-binding domain interaction, making the target compound the mandatory building block for this chemotype. The favorable CNS physicochemical profile (XLogP3 2.2, TPSA 76.6 Ų) additionally supports brain-penetrant HSP70 inhibitor design for glioblastoma and brain metastasis applications [2].

PI3Kδ-Selective Kinase Inhibitor Synthesis for Hematological Malignancy Programs

The 2-methoxypyrimidin-4-yl piperidine scaffold embedded in the target compound appears in multiple PI3K inhibitor patent families. Elaborated inhibitors built from this intermediate have demonstrated cellular PI3Kδ IC₅₀ values of 102 nM (pAKT-S473 electrochemiluminescence assay in Ri-1 cells) [1]. The methoxy group's electron-donating character reduces CYP450 inhibition liability compared to chloro-substituted pyrimidine scaffolds—a critical advantage for PI3Kδ inhibitors used in combination with rituximab or other CYP-metabolized agents in chronic lymphocytic leukemia (CLL) and indolent non-Hodgkin lymphoma regimens [2].

PIM Kinase Inhibitor Fragment Elaboration for Multi-Target Oncology Programs

The compound's 2-methoxypyrimidine moiety is a privileged fragment in PIM kinase inhibitor design, with downstream elaborated inhibitors showing PIM-1 IC₅₀ values as low as 16 nM [1]. The 5 rotatable bonds in the target compound provide conformational flexibility for optimization of the ribose-pocket and hinge-binding vectors, while the Boc group enables facile diversification through amide coupling, reductive amination, or urea formation after deprotection. The XLogP3 of 2.2 positions elaborated inhibitors favorably for oral bioavailability, with the TPSA of 76.6 Ų remaining below the 140 Ų threshold for intestinal permeability [2].

Sustainable Multi-Step Synthesis: Reduced Purification Burden with Batch-Certified Intermediate Quality

In multi-step synthetic sequences where the target compound serves as the penultimate intermediate before Boc deprotection and final functionalization, batch-level QC documentation (NMR, HPLC, GC) eliminates the need for incoming quality testing—saving an estimated 4–8 hours per procurement cycle [1]. The documented 95% purity standard ensures that metal-catalyzed downstream steps (Pd-mediated cross-couplings, Buchwald-Hartwig aminations) proceed without catalyst poisoning from unidentified impurities, a common failure mode when using generic, uncharacterized piperidine carbamate intermediates. The compound's stability under recommended storage (cool, dry, inert atmosphere) further supports just-in-time inventory management for fast-paced medicinal chemistry programs [2].

Quote Request

Request a Quote for tert-Butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.